

Spectroscopic Profile of 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile: A Technical Guide

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Compound of Interest

Compound Name: 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,2,3,4-Tetrahydronaphthalene-1-carbonitrile** (also known as 1-cyanotetralin). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document includes tabulated spectral data, detailed experimental protocols, and visualizations of the analytical workflow.

Chemical Structure and Properties

- IUPAC Name: **1,2,3,4-Tetrahydronaphthalene-1-carbonitrile**
- Synonyms: 1-Cyanotetralin, Tetralin-1-carbonitrile
- CAS Number: 56536-96-0
- Molecular Formula: C₁₁H₁₁N
- Molecular Weight: 157.22 g/mol

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1,2,3,4-Tetrahydronaphthalene-1-carbonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
|-----------------------------------|--------------|-------------|------------|
| 7.50 - 7.20 | m | 4H | Ar-H |
| 3.92 | t | 1H | H-1 |
| 2.90 - 2.70 | m | 2H | H-4 |
| 2.20 - 1.90 | m | 4H | H-2, H-3 |

¹³C NMR (Carbon NMR) Data (Predicted)

| Chemical Shift (δ) (ppm) | Assignment |
|-----------------------------------|-------------------|
| 138.0 | Ar-C (quaternary) |
| 134.0 | Ar-C (quaternary) |
| 129.5 | Ar-CH |
| 128.0 | Ar-CH |
| 127.5 | Ar-CH |
| 126.0 | Ar-CH |
| 122.0 | CN |
| 35.0 | C-1 |
| 29.0 | C-4 |
| 25.0 | C-2 |
| 21.0 | C-3 |

Infrared (IR) Spectroscopy

The IR spectrum of **1,2,3,4-Tetrahydronaphthalene-1-carbonitrile** is characterized by the following absorption bands.

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|-----------------------|
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2930 | Strong | Aliphatic C-H stretch |
| 2240 | Strong, Sharp | C≡N stretch |
| 1600, 1490, 1450 | Medium-Weak | Aromatic C=C stretch |
| 1440 | Medium | CH ₂ bend |

Mass Spectrometry (MS)

The mass spectrum of **1,2,3,4-Tetrahydronaphthalene-1-carbonitrile** is expected to show the following fragmentation pattern under electron ionization (EI).

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|---|
| 157 | 80 | [M] ⁺ (Molecular Ion) |
| 130 | 100 | [M - HCN] ⁺ |
| 129 | 90 | [M - H - HCN] ⁺ |
| 115 | 40 | [C ₉ H ₇] ⁺ |
| 104 | 60 | [C ₈ H ₈] ⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- A sample of **1,2,3,4-Tetrahydronaphthalene-1-carbonitrile** (10-20 mg for ^1H NMR, 50-100 mg for ^{13}C NMR) is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3).[\[1\]](#)
- A small amount of tetramethylsilane (TMS) is added as an internal standard ($\delta = 0.00$ ppm).
- The solution is transferred to a 5 mm NMR tube.[\[2\]](#)[\[3\]](#)

Instrumentation and Parameters:

- Spectrometer: 400 MHz (or higher) NMR spectrometer.
- ^1H NMR:
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
- ^{13}C NMR:
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- The ATR crystal (e.g., diamond) of the FTIR spectrometer is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.[\[4\]](#)[\[5\]](#)
- A small drop of the neat liquid **1,2,3,4-Tetrahydronaphthalene-1-carbonitrile** is placed directly onto the ATR crystal.[\[5\]](#)[\[6\]](#)

Instrumentation and Parameters:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Spectral Range: 4000 - 400 cm^{-1} .[\[7\]](#)
- Resolution: 4 cm^{-1} .
- Number of Scans: 16, co-added to improve the signal-to-noise ratio.[\[7\]](#)

Mass Spectrometry (MS)

Sample Preparation and Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

- A dilute solution of **1,2,3,4-Tetrahydronaphthalene-1-carbonitrile** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
- 1 μL of the solution is injected into the GC-MS system.

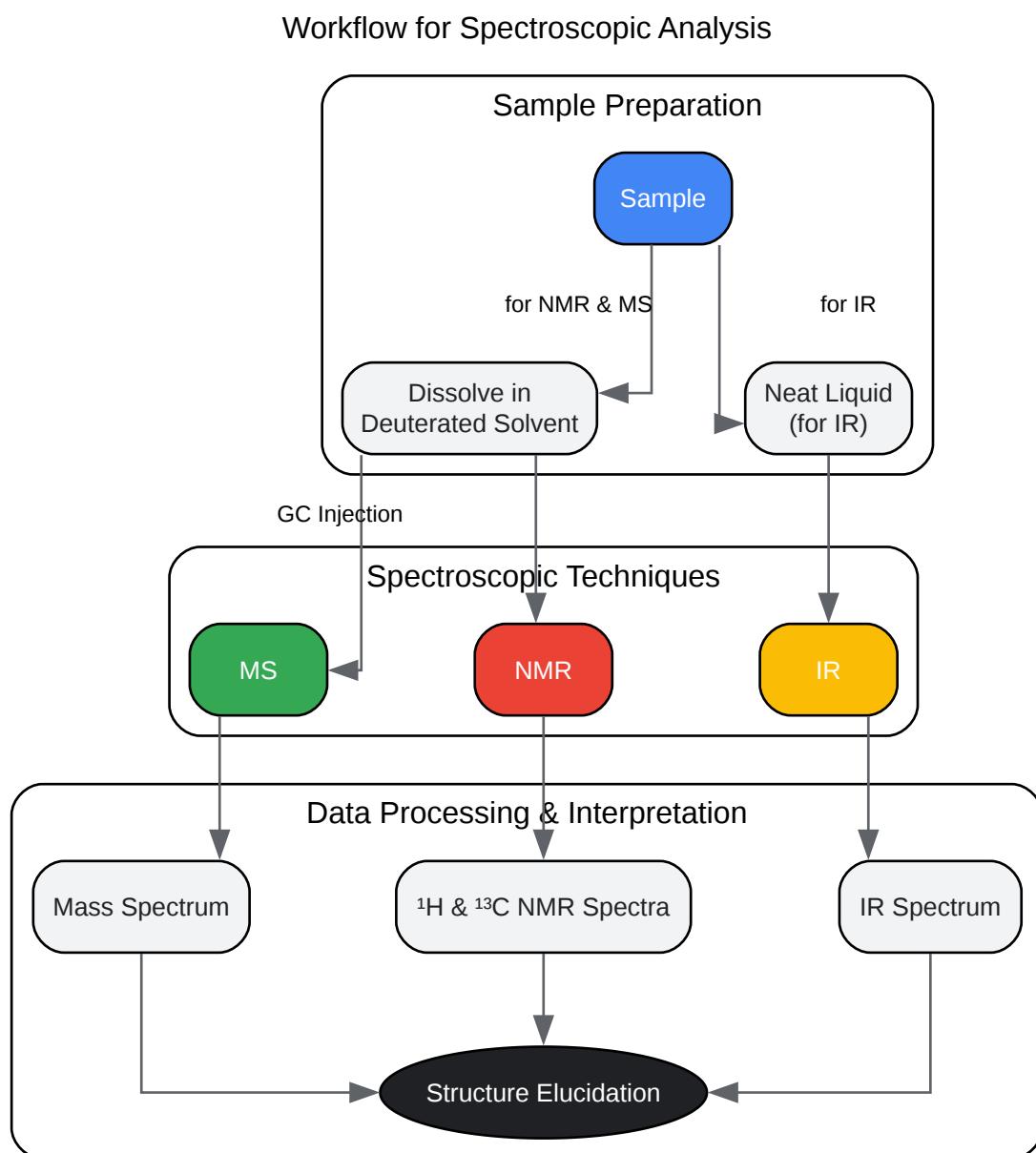
Instrumentation and Parameters:

- System: Gas Chromatograph coupled to a Mass Spectrometer.
- GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
- Oven Temperature Program:
 - Initial temperature: 50°C, hold for 2 minutes.
 - Ramp: 10°C/min to 250°C.
 - Hold at 250°C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

- Scan Range: m/z 40 - 400.

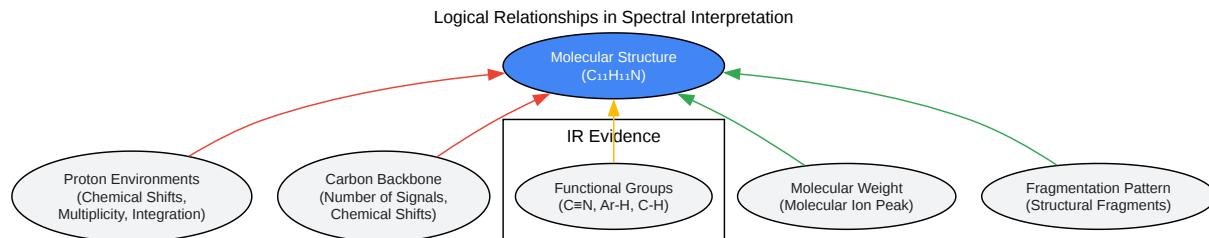
Visualizations

The following diagrams illustrate the logical workflows for spectroscopic analysis.



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Caption: General workflow for the spectroscopic analysis of an organic compound.

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